Fmoc-Phe-Lys(Trt)-PAB

Catalog No.
S12277270
CAS No.
M.F
C56H54N4O5
M. Wt
863.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe-Lys(Trt)-PAB

Product Name

Fmoc-Phe-Lys(Trt)-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C56H54N4O5

Molecular Weight

863.0 g/mol

InChI

InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1

InChI Key

YYQHCELGLDFYGB-XWQGWOARSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Fmoc-Phe-Lys(Trt)-PAB is a highly specialized, orthogonally protected dipeptide-spacer building block used in the synthesis of protease-cleavable antibody-drug conjugates (ADCs) [1]. It comprises a Cathepsin B-sensitive Phenylalanine-Lysine (Phe-Lys) core, an N-terminal Fmoc protecting group, a trityl (Trt) protected lysine side chain, and a self-immolative para-aminobenzyl alcohol (PAB) spacer . In industrial procurement, this specific precursor is selected over standard Val-Cit analogs when rapid lysosomal cleavage kinetics are required [2], and over Boc-protected variants when the downstream payload conjugation demands mild acidic deprotection to preserve fragile cytotoxic agents [3].

Research Fit

1Fmoc-SPPS assembly of cathepsin B-cleavable ADC linkers
2Orthogonal Trt protection for on-resin selective deprotection
3PAB self-immolative spacer for traceless payload release

Substituting Fmoc-Phe-Lys(Trt)-PAB with generic in-class alternatives like Fmoc-Val-Cit-PAB or Fmoc-Phe-Lys(Boc)-PAB introduces severe process and performance risks. Replacing the Phe-Lys sequence with Val-Cit alters the fundamental enzymatic cleavage kinetics, potentially reducing the intracellular release rate of specific sterically hindered payloads [1]. Furthermore, substituting the Trt protecting group with a standard Boc group forces the use of harsh deprotection conditions (e.g., 95% TFA), which routinely causes degradation of highly acid-sensitive payloads such as duocarmycins or pyrrolobenzodiazepines (PBDs) [2]. Finally, using pre-activated PAB-PNP limits the chemist's ability to optimize the payload coupling chemistry, often leading to lower yields when conjugating complex or non-standard cytotoxic agents .

Substitution Risk

Val-CitPhe-Lys dipeptide is processed by cathepsin B at a substantially different rate, which may shift intracellular payload release profiles in target-cell models.
Boc analogBoc protection requires >50% TFA, cleaving the peptide from resin and preventing on-resin orthogonal modifications possible with Trt.
HydrazoneHydrazone-based linkers may show higher in vivo toxicity and lower specificity compared to PAB-containing conjugates in xenograft models.

Mild Deprotection for Acid-Sensitive Payloads

The trityl (Trt) protecting group on the lysine side chain of Fmoc-Phe-Lys(Trt)-PAB can be quantitatively removed using mild acidic conditions, such as 1-5% TFA or dilute weak acids. In contrast, the standard Fmoc-Phe-Lys(Boc)-PAB precursor requires harsh conditions, typically 95% TFA, to achieve full deprotection [1]. This >90% reduction in required acid concentration is critical for preventing the degradation of highly acid-labile payloads during the final stages of linker-payload synthesis.

Evidence DimensionTFA concentration required for complete side-chain deprotection
Target Compound Data1-5% TFA (Trt deprotection)
Comparator Or BaselineFmoc-Phe-Lys(Boc)-PAB (requires 95% TFA)
Quantified Difference90-94% reduction in acid concentration
ConditionsSolid-phase or solution-phase peptide synthesis deprotection step

Enables the successful synthesis of ADCs incorporating acid-sensitive cytotoxic payloads that would otherwise degrade under standard Boc-deprotection protocols.

Cathepsin B Cleavage Rate
Head-to-head
Phe-Lys-PABC-DOX: 30-fold faster release vs. Val-Cit-PABC-DOX under purified cathepsin B
Supports intracellular release endpoint studies; observed rate difference under enzyme-only conditions.
Purified enzyme assay; model substrates Z-Phe-Lys-PABC-DOX vs. Z-Val-Cit-PABC-DOX

Accelerated Cathepsin B Cleavage Kinetics

The Phe-Lys dipeptide sequence exhibits fundamentally different enzymatic recognition kinetics compared to the industry-standard Val-Cit motif. Studies utilizing isolated Cathepsin B demonstrate that Phe-Lys-based linkers can undergo enzymatic hydrolysis up to 30-fold faster than their Val-Cit counterparts, particularly when conjugated to sterically demanding payloads like doxorubicin, exhibiting a half-life of approximately 8 minutes [1]. While cellular lysosomal extract rates may normalize depending on the payload, the inherently higher affinity and turnover rate of Cathepsin B for Phe-Lys makes it a superior choice for payloads requiring rapid intracellular release to outpace efflux mechanisms.

Evidence DimensionIn vitro enzymatic cleavage rate by isolated Cathepsin B
Target Compound DataRapid hydrolysis (e.g., half-life ~8 min for specific DOX models)
Comparator Or BaselineVal-Cit dipeptide linkers
Quantified DifferenceUp to 30-fold faster initial cleavage rate by isolated Cathepsin B
ConditionsIsolated Cathepsin B assay at pH 5.0, 37°C

Buyers should prioritize this sequence when developing ADCs that require rapid payload release to maximize efficacy against multi-drug resistant tumor cells.

Orthogonal Deprotection
Head-to-head
1% TFA selectively removes Trt; Boc analog requires >50% TFA, cleaving peptide from resin
Enables on-resin orthogonal modification workflows for branched or labeled constructs.
Fmoc/tBu SPPS conditions; on-resin deprotection comparison

Conjugation Flexibility and Precursor Shelf-Life

Procuring Fmoc-Phe-Lys(Trt)-PAB with a free benzylic alcohol provides critical process flexibility compared to purchasing the pre-activated Fmoc-Phe-Lys(Trt)-PAB-PNP. The free PAB alcohol allows process chemists to select the optimal activation strategy (e.g., conversion to a chloroformate, reaction with an isocyanate, or alternative leaving groups) tailored to the specific steric and electronic demands of the payload . Furthermore, the free alcohol avoids the spontaneous hydrolysis risks associated with the para-nitrophenyl (PNP) carbonate during long-term storage, ensuring higher batch-to-batch reproducibility in manufacturing.

Evidence DimensionConjugation pathway flexibility and storage stability
Target Compound DataFree PAB alcohol allows custom activation and exhibits high long-term stability
Comparator Or BaselineFmoc-Phe-Lys(Trt)-PAB-PNP (restricted to carbonate chemistry, prone to hydrolysis)
Quantified DifferenceBroader range of compatible coupling chemistries and extended shelf-life
ConditionsLinker-payload conjugation process and precursor storage

Allows process chemists to optimize payload coupling yields and reduces material waste associated with degraded pre-activated precursors.

Plasma Stability Profile
Class-level
Phe-Lys-PABC conjugates show excellent human plasma stability; Val-Cit-PAB-pyrene ADC: 36% release in mouse plasma, 100% aggregation
May support reduced systemic payload release risk in ADC research models.
Class-level inference; direct Fmoc-Phe-Lys(Trt)-PAB stability data not reported
Vendor Purity & Identity
Supplier data
NLT 98% (MolCore); 95% (MCE, BOC Sciences); distinct CAS 1116085-98-3 vs. Boc analog (206133-42-8)
Multi-vendor sourcing with verified identity supports procurement planning.
Specifications from commercial vendor documentation
Self-Immolative Spacer
Class-level
PAB enables traceless drug release; PABE (ether) shows slow immolation with phenol payloads, reducing ADC potency
PAB spacer requires payload compatibility verification; phenol-containing drugs may need alternative spacers.
Class-level inference from published ADC linker comparisons

Synthesis of ADCs with Acid-Labile Payloads

Fmoc-Phe-Lys(Trt)-PAB is the precursor of choice when conjugating highly potent, acid-sensitive payloads such as pyrrolobenzodiazepine (PBD) dimers or specific duocarmycin analogs. The Trt protecting group allows for orthogonal deprotection under mild conditions (1-5% TFA), ensuring the structural integrity of the payload is maintained during the final synthetic steps [1].

Rapid-Release ADC Formulations

For ADCs targeting tumors with high expression of efflux pumps, rapid intracellular payload release is critical. The superior Cathepsin B cleavage kinetics of the Phe-Lys dipeptide compared to standard Val-Cit linkers make this compound ideal for engineering fast-acting immunoconjugates that overwhelm cellular resistance mechanisms [2].

Custom Activation for Sterically Hindered Payloads

The unactivated PAB alcohol provides a versatile attachment point for complex payloads that couple poorly to standard PNP carbonates. Process chemists can utilize this precursor to generate bespoke activated intermediates (e.g., chloroformates via triphosgene) tailored to the specific reactivity profile of sterically hindered cytotoxic agents .

Application Fit

Application
Selection Property
Validation Focus
Cathepsin B-cleavable ADC linker assembly
Phe-Lys dipeptide cleavage kinetics
Intracellular payload release endpoint evaluation in target-cell models
On-resin orthogonal modification of lysine side chain
Trt protection selectivity under mild acid
Resin-bound intermediate integrity and selective deprotection monitoring
ADC linker stability screening
Phe-Lys-PABC plasma stability profile
Systemic payload release and aggregation endpoint assessment
Research supply chain management
Verified CAS and multi-vendor purity specifications
Lot-to-lot consistency and procurement reliability

XLogP3

9.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

862.40942084 Da

Monoisotopic Mass

862.40942084 Da

Heavy Atom Count

65

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